Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is a complex organotin compound featuring two 5-methyl-1,3,4-thiadiazol-2-yl groups attached to a central tin atom via sulfanyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane typically involves the reaction of dimethyltin dichloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The tin atom can participate in substitution reactions, where the dimethyl groups can be replaced by other organic groups or ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of new organotin compounds with different organic groups attached to the tin atom.
Wissenschaftliche Forschungsanwendungen
Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiadiazole moiety.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting microbial infections.
Wirkmechanismus
The mechanism of action of dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is not fully understood. it is believed that the compound exerts its effects through interactions with biological molecules, such as proteins and enzymes. The thiadiazole moiety may play a crucial role in these interactions, potentially disrupting microbial cell membranes or inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyltin dichloride: A simpler organotin compound used in similar applications.
5-Methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane.
Bis(tributyltin) oxide: Another organotin compound with different applications, primarily as a biocide.
Uniqueness
This compound is unique due to its dual thiadiazole groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918446-77-2 |
---|---|
Molekularformel |
C8H12N4S4Sn |
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C3H4N2S2.2CH3.Sn/c2*1-2-4-5-3(6)7-2;;;/h2*1H3,(H,5,6);2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
MRVRFQXLBDWZBD-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NN=C(S1)S[Sn](C)(C)SC2=NN=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.